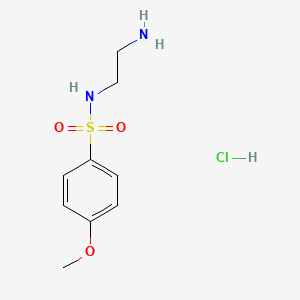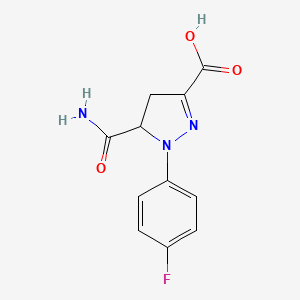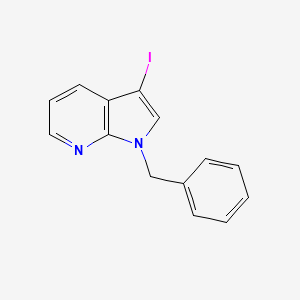
1-ベンジル-3-ヨード-7-アザインドール
概要
説明
1-Benzyl-3-Iodo-7-azaindole is a chemical compound with the molecular formula C14H11IN2. It belongs to the class of azaindoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azaindole ring, and an iodine atom at the 3-position of the ring.
科学的研究の応用
1-Benzyl-3-Iodo-7-azaindole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the development of kinase inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
生化学分析
Biochemical Properties
1-Benzyl-3-Iodo-7-Azaindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-Benzyl-3-Iodo-7-Azaindole has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior .
Cellular Effects
The effects of 1-Benzyl-3-Iodo-7-Azaindole on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Benzyl-3-Iodo-7-Azaindole can modulate the activity of tyrosine protein kinases, which play a pivotal role in cell growth and differentiation. This modulation can lead to altered gene expression patterns and metabolic changes within the cell .
Molecular Mechanism
At the molecular level, 1-Benzyl-3-Iodo-7-Azaindole exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Benzyl-3-Iodo-7-Azaindole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzyl-3-Iodo-7-Azaindole in laboratory settings have been studied extensively. Over time, the stability and degradation of 1-Benzyl-3-Iodo-7-Azaindole can impact its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to 1-Benzyl-3-Iodo-7-Azaindole can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-Iodo-7-Azaindole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. This highlights the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-Benzyl-3-Iodo-7-Azaindole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This interaction can lead to changes in the metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1-Benzyl-3-Iodo-7-Azaindole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, 1-Benzyl-3-Iodo-7-Azaindole can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-Iodo-7-Azaindole is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-Iodo-7-azaindole can be synthesized through several synthetic routes. One common method involves the reaction of 3-iodo-7-azaindole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-3-Iodo-7-azaindole may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 1-Benzyl-3-Iodo-7-azaindole undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine monochloride (ICl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives such as iodoarenes.
Reduction Products: Derivatives lacking the iodine atom.
Substitution Products: Alkyl or aryl-substituted derivatives.
作用機序
The mechanism by which 1-Benzyl-3-Iodo-7-azaindole exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation.
Molecular Targets and Pathways Involved:
Kinase Inhibition: The compound may target specific kinases involved in cell signaling pathways.
Other Pathways: Depending on the application, it may interact with other molecular targets and pathways.
類似化合物との比較
1-Benzyl-3-Iodo-7-azaindole is similar to other azaindoles and iodinated compounds. Some similar compounds include:
3-Iodo-7-azaindole: Lacks the benzyl group.
5-Bromo-3-iodo-7-azaindole: Contains a bromine atom instead of a benzyl group.
Uniqueness: 1-Benzyl-3-Iodo-7-azaindole is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity compared to other azaindoles.
特性
IUPAC Name |
1-benzyl-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCQDCJEMOYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
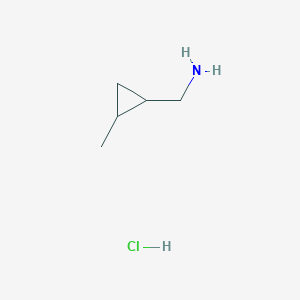

![2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1520986.png)
![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520990.png)
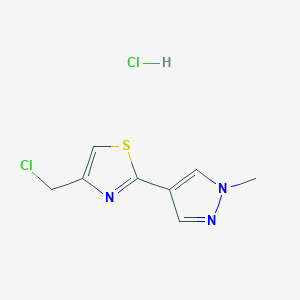
amine](/img/structure/B1520992.png)

amine](/img/structure/B1520994.png)
